molecular formula C13H18BNO4 B6338165 2-(Acetoxy)pyridine-3-boronic acid pinacol ester CAS No. 2096334-94-8

2-(Acetoxy)pyridine-3-boronic acid pinacol ester

Cat. No. B6338165
CAS RN: 2096334-94-8
M. Wt: 263.10 g/mol
InChI Key: KGTNBKYEBYEPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetoxy)pyridine-3-boronic acid pinacol ester, also known as 2-APBP, is an organoboronic ester that has been extensively studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. 2-APBP is a versatile reagent that is used for a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Stille reactions. 2-APBP has been used in the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and natural products. In addition, 2-APBP has been used in the development of new synthetic methods, such as the microwave-assisted synthesis of heterocycles and the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-(Acetoxy)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boron atom in 2-(Acetoxy)pyridine-3-boronic acid pinacol ester acts as a Lewis acid, which facilitates the formation of a covalent bond between the boron atom and an electron-rich species, such as a carbon-carbon double bond or an aromatic ring. This covalent bond is then broken, allowing the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Acetoxy)pyridine-3-boronic acid pinacol ester are not fully understood. However, it is believed that 2-(Acetoxy)pyridine-3-boronic acid pinacol ester may be involved in the regulation of gene expression, as it has been found to interact with specific proteins involved in the regulation of gene expression. In addition, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester has been found to interact with certain enzymes, which could lead to changes in the metabolism of certain molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Acetoxy)pyridine-3-boronic acid pinacol ester in lab experiments include its high reactivity and its ability to be used in a variety of reactions. Additionally, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using 2-(Acetoxy)pyridine-3-boronic acid pinacol ester in lab experiments. For example, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester is sensitive to air and light, and must be stored in an inert atmosphere. Furthermore, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester is a strong acid, and must be handled with care.

Future Directions

There are several potential future directions for the use of 2-(Acetoxy)pyridine-3-boronic acid pinacol ester. For example, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester could be used in the development of new synthetic methods for the synthesis of small molecules and biomolecules. Additionally, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester could be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester could be used to develop new catalysts for organic reactions. Finally, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

2-(Acetoxy)pyridine-3-boronic acid pinacol ester is synthesized from the reaction of pyridine-3-boronic acid with acetoxyacetone in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is performed in an inert atmosphere, such as nitrogen or argon, and is typically carried out at room temperature. The reaction can be catalyzed by a variety of transition metals, such as palladium, nickel, and copper. The product of the reaction is a mixture of 2-(Acetoxy)pyridine-3-boronic acid pinacol ester and its isomer, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester-2-ol. The isomer can be separated from the 2-(Acetoxy)pyridine-3-boronic acid pinacol ester by column chromatography or recrystallization.

Scientific Research Applications

2-(Acetoxy)pyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and natural products. In addition, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester has been used in the development of new synthetic methods, such as the microwave-assisted synthesis of heterocycles and the synthesis of polymers. 2-(Acetoxy)pyridine-3-boronic acid pinacol ester has also been used in the synthesis of small molecules for use in drug discovery and development. Furthermore, 2-(Acetoxy)pyridine-3-boronic acid pinacol ester has been used in the synthesis of peptides, proteins, and other biomolecules for use in biotechnology applications.

properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9(16)17-11-10(7-6-8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTNBKYEBYEPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetoxy)pyridine-3-boronic acid pinacol ester

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